Structural Uniqueness: N1-Phenyl + C5-(Pyridin-3-yl) Disubstitution on the 1,2,3-Triazole-4-carboxylic Acid Scaffold
The target compound bears a specific 1,5-disubstitution pattern—N1-phenyl and C5-pyridin-3-yl—that is structurally distinct from the three most closely related commercially available triazole-4-carboxylic acid analogs. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 206884-98-2) lacks the C5 heteroaryl group entirely . 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1368022-31-4) is unsubstituted at N1 . 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933737-38-3) bears the pyridyl group at N1 rather than C5 and lacks the phenyl substituent [1]. In the 1-aryl-5-pyridyl triazole anticonvulsant series studied by Kadaba (1988), the 3-pyridyl substitution at the C5 position produced a strong steric effect (Eₛ parameter) that differentiated its SAR from 4-pyridyl and 2-pyridyl analogs, with distinct activity profiles in maximal electroshock seizure (MES) and subcutaneous metrazol (scMet) models [2].
| Evidence Dimension | Substitution pattern (N1 and C5 positions) on 1,2,3-triazole-4-carboxylic acid core |
|---|---|
| Target Compound Data | N1-phenyl, C5-pyridin-3-yl, C4-COOH (MW 266.26, CAS 1223883-60-0) |
| Comparator Or Baseline | (1) 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: N1-phenyl, C5-H, C4-COOH (CAS 206884-98-2); (2) 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: N1-H, C5-pyridin-3-yl, C4-COOH (CAS 1368022-31-4); (3) 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: N1-pyridin-3-yl, C5-H, C4-COOH (CAS 933737-38-3) |
| Quantified Difference | Presence vs. absence of phenyl (ΔMW ≈ 77 Da), presence vs. absence of pyridin-3-yl (ΔMW ≈ 78 Da), and positional isomerism (pyridyl at N1 vs. C5). In anticonvulsant SAR, 3-pyridyl C5 substitution produces a distinct steric effect (Eₛ) not observed with 4-pyridyl analogs [2]. |
| Conditions | Structural comparison based on CAS registry data and published SAR of 1-aryl-5-pyridyl-1H-1,2,3-triazoles in mouse MES and scMet seizure models [2]. |
Why This Matters
The unique disubstitution pattern provides a distinct pharmacophoric profile that cannot be replicated by any single commercially available mono-substituted analog, making this compound the necessary starting point for SAR exploration at both N1 and C5 positions simultaneously.
- [1] ChemicalBook. 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 933737-38-3. View Source
- [2] Kadaba PK. Triazolines. 14. 1,2,3-Triazolines and triazoles. A new class of anticonvulsants. Drug design and structure-activity relationships. J Med Chem. 1988;31(1):196-203. View Source
